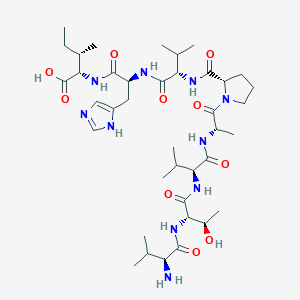

Val-Thr-Val-Ala-Pro-Val-His-Ile

Description

Properties

CAS No. |

184864-51-5 |

|---|---|

Molecular Formula |

C39H66N10O10 |

Molecular Weight |

835.0 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C39H66N10O10/c1-11-21(8)30(39(58)59)47-32(51)25(15-24-16-41-17-42-24)44-36(55)29(20(6)7)45-33(52)26-13-12-14-49(26)38(57)22(9)43-35(54)28(19(4)5)46-37(56)31(23(10)50)48-34(53)27(40)18(2)3/h16-23,25-31,50H,11-15,40H2,1-10H3,(H,41,42)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,51)(H,48,53)(H,58,59)/t21-,22-,23+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

JYXPJLOJDMGYOB-FWDAARJKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Procedure

- Resin Loading: The first amino acid (usually the C-terminal residue, here isoleucine) is covalently attached to a solid support resin such as Wang resin or Rink amide resin.

- Deprotection: The N-terminal protecting group (commonly Fmoc) is removed using a base such as 20% piperidine in DMF.

- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt and DIPEA) and coupled to the free amine on the resin-bound peptide.

- Washing: After each coupling and deprotection step, the resin is washed to remove excess reagents and byproducts.

- Repetition: Steps of deprotection and coupling are repeated sequentially for each amino acid in the sequence: Val, Thr, Val, Ala, Pro, Val, His, Ile.

- Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.

- Purification: The crude peptide is precipitated, typically with cold ether or methyl tert-butyl ether (MTBE), then purified by preparative HPLC.

Typical Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin loading | Wang or Rink amide resin, amino acid (1.2 equiv), DIPEA in DCM | Attach first amino acid to resin |

| Deprotection | 20% piperidine in DMF, 3-15 min | Remove Fmoc protecting group |

| Coupling | Fmoc-AA (5 equiv), HBTU/HOBt (5 equiv), DIPEA (10 equiv) in DMF/NMP, 30-40 min | Activate and couple amino acid |

| Washing | DMF, MeOH, DCM | Remove excess reagents |

| Cleavage | TFA with scavengers (e.g., water, TIS), 1-1.5 h | Release peptide from resin |

| Precipitation | Cold MTBE or ether | Isolate crude peptide |

Note: AA = amino acid; DIPEA = N,N-diisopropylethylamine; HBTU = O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt = 1-hydroxybenzotriazole; TIS = triisopropylsilane.

Automation

Automated peptide synthesizers are commonly used to improve reproducibility and throughput. The instrument controls reagent delivery, timing, and washing cycles, enabling efficient synthesis of peptides like Val-Thr-Val-Ala-Pro-Val-His-Ile with high purity.

Research Findings on Peptide Synthesis Protocols

Resin and Coupling Efficiency

- Wang resin and Rink amide resin are preferred for peptides with free acid or amide C-termini, respectively.

- Coupling efficiency is enhanced by using excess activated amino acids and coupling reagents such as HBTU/HOBt.

- Double coupling or extended coupling times may be employed for sterically hindered residues like proline or histidine.

Protecting Groups

- Fmoc is the standard N-terminal protecting group due to its mild removal conditions.

- Side chains of Thr, His, and other residues are protected with acid-labile groups (e.g., tBu for Thr, Trt for His) to prevent side reactions during synthesis.

Cleavage and Purification

- TFA cleavage with scavengers prevents side reactions such as oxidation or alkylation.

- Crude peptides are purified by reverse-phase HPLC to achieve >95% purity, confirmed by analytical HPLC and mass spectrometry.

Data Table: Typical SPPS Parameters for this compound

| Amino Acid | Position | Side Chain Protection | Coupling Time (min) | Notes |

|---|---|---|---|---|

| Ile | 8 (C-term) | None (attached to resin) | N/A | First amino acid loaded |

| His | 7 | Trityl (Trt) | 40 | Sensitive to coupling conditions |

| Val | 6 | None | 30-40 | Standard coupling |

| Pro | 5 | None | 40 | Sterically hindered, may require double coupling |

| Ala | 4 | None | 30 | Standard coupling |

| Val | 3 | None | 30 | Standard coupling |

| Thr | 2 | t-Butyl (tBu) | 40 | Protects hydroxyl group |

| Val | 1 (N-term) | None | 30 | Final coupling before cleavage |

Alternative Preparation Methods

While SPPS is the gold standard, alternative methods include:

- Solution-phase peptide synthesis: Less common for longer peptides due to purification challenges.

- Enzymatic synthesis: Using proteases or ligases to catalyze peptide bond formation, but limited by sequence specificity.

- Chemical ligation: For very long peptides or proteins, segments are synthesized separately and chemically ligated.

These methods are less practical for an octapeptide like this compound compared to SPPS.

Summary of Key Research and Protocols

- The peptide this compound can be efficiently synthesized by Fmoc-based SPPS on solid supports such as Wang or Rink amide resin.

- Standard coupling reagents (HBTU/HOBt) and bases (DIPEA) in DMF/NMP solvents are used.

- Side chain protecting groups are critical to prevent side reactions.

- Cleavage with TFA and scavengers followed by HPLC purification yields high-purity peptide.

- Automated synthesizers enhance reproducibility and scale.

This detailed synthesis approach is supported by extensive literature on peptide synthesis protocols, including automated SPPS methods and resin chemistries, as well as purification and analytical techniques widely accepted in peptide chemistry research.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Hydrogen peroxide, performic acid.

Conditions: Mild to moderate temperatures.

Products: Oxidized peptides, often with modified side chains.

-

Reduction

Reagents: Sodium borohydride, dithiothreitol.

Conditions: Mild temperatures, often in aqueous solutions.

Products: Reduced peptides, often with modified disulfide bonds.

-

Substitution

Reagents: Various nucleophiles.

Conditions: Depends on the nucleophile and the target site.

Products: Substituted peptides with altered side chains.

Common Reagents and Conditions

Coupling Reagents: Carbodiimides, uronium salts.

Protecting Groups: Fmoc, Boc, Z.

Deprotecting Agents: Piperidine, hydrochloric acid.

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Sodium borohydride, dithiothreitol.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a model compound to study peptide synthesis techniques.

Catalysis: Investigated for its potential as a catalyst in organic reactions.

Biology

Protein Engineering: Used to study protein folding and stability.

Enzyme Substrates: Serves as a substrate for various enzymes in biochemical assays.

Medicine

Drug Development: Explored as a potential therapeutic peptide for various diseases.

Diagnostics: Used in diagnostic assays to detect specific enzymes or antibodies.

Industry

Biotechnology: Employed in the production of recombinant proteins.

Agriculture: Investigated for its potential as a bioactive peptide in crop protection.

Mechanism of Action

The mechanism of action of “Val-Thr-Val-Ala-Pro-Val-His-Ile” depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of molecular events. For example:

Receptor Binding: The peptide may bind to a cell surface receptor, triggering a signaling pathway.

Enzyme Inhibition: It may inhibit an enzyme by binding to its active site, preventing substrate conversion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Structural Analogues

The following peptides share partial sequence homology or functional overlap with Val-Thr-Val-Ala-Pro-Val-His-Ile:

Pharmacological Potential

- ACE Inhibition :

- Ion Transport: Valinomycin’s K⁺ transport mechanism contrasts with this compound’s structure, but both highlight the role of Val in modulating biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.